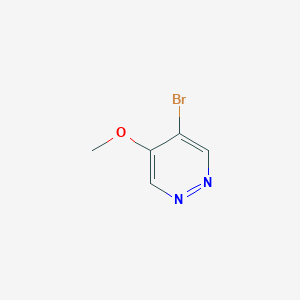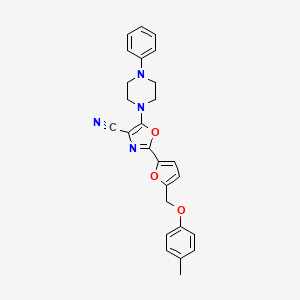
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as MPTA, is a chemical compound that has been the subject of extensive scientific research due to its potential as a drug candidate. MPTA is a derivative of the popular drug, tramadol, which is used to treat moderate to severe pain. The synthesis method for MPTA is complex, and it requires a skilled chemist to produce the compound. In
Scientific Research Applications
Synthesis and Insecticidal Activity
Pyridine derivatives, including compounds related to the target molecule, have been synthesized and tested for their insecticidal activity. For example, a study reported the synthesis of pyridine derivatives and their toxicity against the cowpea aphid, demonstrating the potential for agricultural applications. The insecticidal activity of one compound was found to be significantly higher than that of the commercial insecticide acetamiprid, highlighting the effectiveness of these derivatives in pest control (Bakhite et al., 2014).
Potential for Pharmaceutical Applications
Research on compounds structurally similar to the query molecule has also explored their potential pharmaceutical applications. For instance, derivatives have been investigated for their κ-opioid receptor antagonism, demonstrating selectivity and potential therapeutic benefits for depression and addiction disorders (Grimwood et al., 2011).
Utility in Organic Synthesis
These compounds have been utilized as intermediates in the synthesis of heterocyclic compounds. Research has shown the efficient regiospecific synthesis of various heterocycles, indicating the versatility of these derivatives in organic chemistry and drug development (Mahata et al., 2003).
Anticancer Activity
The synthesis and evaluation of certain acetamide derivatives have revealed anticancer properties. A study synthesized various aryloxy groups attached to the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide and tested them on cancer cell lines, demonstrating appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Environmental and Health Safety Studies
Comparative metabolism studies of chloroacetamide herbicides, which share functional groups with the query compound, have provided insights into their environmental and health impacts. These studies highlight the metabolic pathways of these compounds in human and rat liver microsomes, contributing to our understanding of their safety profile (Coleman et al., 2000).
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-18-5-3-2-4-15(18)11-19(22)21-12-14-6-8-20-17(10-14)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNBUJQONNJRRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-Benzimidazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2398879.png)

![[2-(5-Chloro-2-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2398885.png)


![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)
![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)
![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)

![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)
![3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2398893.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2398898.png)
